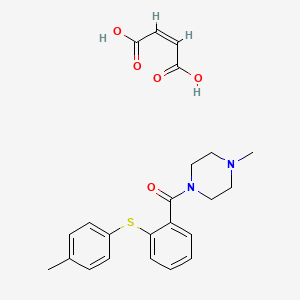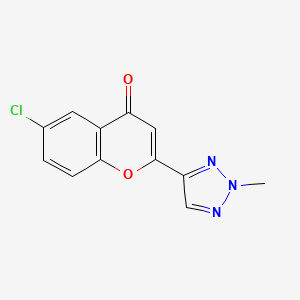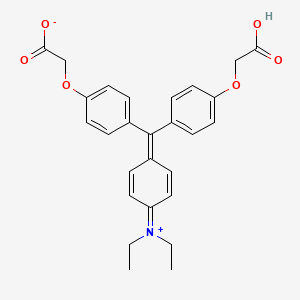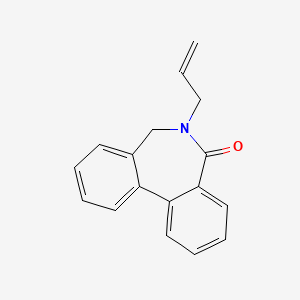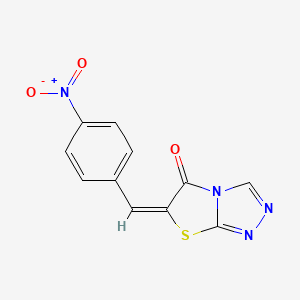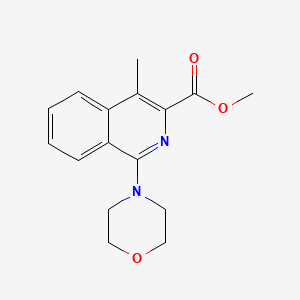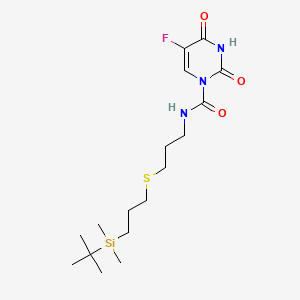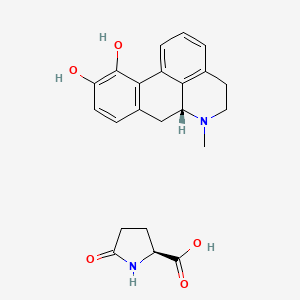
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is an organic compound that features a chlorophenyl group, a propenyl group, and a hexanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate typically involves the esterification of 2-((3-(4-chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(4-Bromophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- 2-((3-(4-Fluorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- 2-((3-(4-Methylphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
Uniqueness
2-((3-(4-Chlorophenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structural features make it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
84006-42-8 |
|---|---|
Fórmula molecular |
C19H25ClO4 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C19H25ClO4/c1-4-5-6-7-18(21)23-14(2)15(3)24-19(22)13-10-16-8-11-17(20)12-9-16/h8-15H,4-7H2,1-3H3/b13-10+ |
Clave InChI |
UHQIGQXJPWOWIY-JLHYYAGUSA-N |
SMILES isomérico |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


